![molecular formula C23H24N2O3S B2832988 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 222716-30-5](/img/structure/B2832988.png)

3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

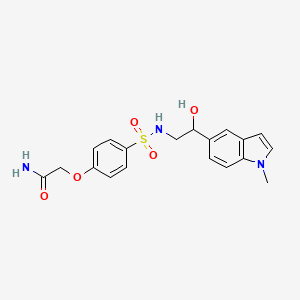

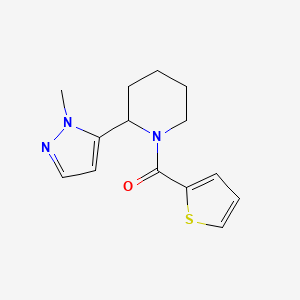

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a chromen-4-one (coumarin) ring, and a diethylamino group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzothiazole and chromen-4-one rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the electron-donating diethylamino group. These features could make the compound a target for electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of crystallinity, melting point, solubility, and stability could be influenced by the presence and position of the various functional groups .Applications De Recherche Scientifique

Fluorescence Applications

Synthesis and Fluorescence Study of Some New Blue Light Emitting Derivatives Derivatives of the compound have been synthesized and studied for their fluorescence efficiency, particularly for blue light emission in the region between 450 to 495 nm. These studies aim to improve fluorescence characteristics, such as emission wavelength, by varying substitutions on the compound's structure, demonstrating potential applications in materials science and optical devices (Mahadevan et al., 2014).

Chemosensors for Metal Ions

Highly Sensitive Coumarin–Pyrazolone Probe for the Detection of Cr3+ This research developed a coumarin-based probe for sensitive detection of Cr3+ ions, indicating applications in environmental monitoring and living cells imaging. The complexation of Cr3+ ions with the probe resulted in a quick color response, showcasing its potential as a chemosensor (Mani et al., 2018).

Sensing Cyanide Anions

Coumarin Benzothiazole Derivatives as Chemosensors for Cyanide Anions A study on coumarin benzothiazole derivatives highlighted their ability to recognize cyanide anions through a Michael addition reaction. This finding suggests potential applications in environmental monitoring and safety, where rapid detection of cyanide is crucial (Wang et al., 2015).

Antibacterial and Antimicrobial Activities

Synthesis, Anti-microbial Activity, and Cytotoxicity of Novel Derivatives Research on novel derivatives of this compound has shown promising anti-microbial activity against selected bacterial strains, indicating potential use in developing new antibacterial agents. These studies assess the compound's efficacy in inhibiting microbial growth, which is crucial for pharmaceutical and medical applications (Shankar et al., 2017).

Photophysical Studies

Fluorescence Relaxation Dynamics in Excited Electronic States The compound's derivatives have been explored for their photophysical properties, specifically fluorescence relaxation dynamics in alcohols. Such studies are essential for understanding the molecular behavior in different solvents, which could influence their applications in sensing technologies and fluorescence microscopy (Kumar et al., 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-4-14-11-15-21(27)17(23-24-18-9-7-8-10-19(18)29-23)13-28-22(15)16(20(14)26)12-25(5-2)6-3/h7-11,13,26H,4-6,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYIRQWHZSCGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN(CC)CC)OC=C(C2=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2832912.png)

![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2832918.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2832919.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832920.png)

![5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2832923.png)

![1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2832924.png)

![2-{1-[4-(4-Acetylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2832925.png)